(R)-(1-Benzylpiperidin-3-YL)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3R)-1-benzylpiperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNIUBOJBWXZCC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360214 | |
| Record name | (R)-(1-BENZYLPIPERIDIN-3-YL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290363-59-6 | |
| Record name | (R)-(1-BENZYLPIPERIDIN-3-YL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Medicinal Chemistry and Structure Activity Relationship Sar Investigations of R 1 Benzylpiperidin 3 Yl Methanamine Derivatives
Design Principles for Novel Ligands Utilizing the (R)-(1-Benzylpiperidin-3-YL)methanamine Scaffold
The design of novel ligands based on the this compound scaffold is guided by established principles of medicinal chemistry, primarily centered on the strategic modification of its core components to achieve desired pharmacological activity and selectivity. The N-benzylpiperidine moiety is a recognized pharmacophore for various biological targets, including cholinesterases and sigma receptors. longdom.orgsemanticscholar.org The design principles for derivatives of this scaffold often involve a systematic exploration of its chemical space.
Key structural components of the this compound scaffold that are typically targeted for modification include:
The Benzyl (B1604629) Group: The aromatic ring of the benzyl substituent can be modified with various functional groups (e.g., halogens, alkyl, alkoxy groups) to modulate hydrophobic and electronic interactions with the target protein. The position and nature of these substituents can significantly influence binding affinity and selectivity.
The Piperidine (B6355638) Ring: While the piperidine ring itself is often retained for its favorable pharmacokinetic properties, its conformation and the substitution pattern are crucial. The stereochemistry at the 3-position is a critical determinant of biological activity.
Linker Modifications: In many ligand designs, the core scaffold is connected to another pharmacophoric element via a linker. The length, rigidity, and chemical nature of this linker are critical for optimizing the spatial orientation of the two pharmacophores within the binding site. Studies on related benzylpiperidine derivatives have shown that varying the linker length can significantly impact affinity for the target receptor. csic.es
The overarching design strategy often involves creating a library of analogs where each of these components is systematically varied. The goal is to identify a "hit" compound with promising activity, which can then be further optimized.
Lead Identification and Optimization Strategies
Lead identification is the process of finding a compound that shows promising biological activity and serves as a starting point for drug development. oncodesign-services.com The this compound scaffold, available commercially as (R)-3-Amino-1-benzylpiperidine, represents a viable starting point for such endeavors. sigmaaldrich.comnih.gov Once a lead compound is identified, lead optimization is undertaken to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). oncodesign-services.combiobide.com
The lead optimization process for derivatives of this compound would typically involve several strategies:
Structure-Activity Relationship (SAR) Analysis: This involves synthesizing and testing a series of structurally related analogs to understand how different chemical modifications affect biological activity. For instance, in a series of benzylpiperidine-based cholinesterase inhibitors, the introduction of a sulfonamide group was found to enhance inhibitory activity. nih.gov Similarly, substitutions on the benzyl ring can lead to varying effects; for example, methyl substitution at the ortho- or meta- position may be well-tolerated, while a para-substitution could lead to reduced activity. nih.gov
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, replacing an oxygen atom with a sulfur atom in a linker can be explored. unisi.it
Structural Simplification: In cases where a lead compound is overly complex or has unfavorable properties, structural simplification can be employed to remove non-essential functionalities while retaining key pharmacophoric features. scienceopen.com This can lead to compounds with improved synthetic accessibility and better ADMET profiles. scienceopen.com
Multi-parameter Optimization: Modern lead optimization often involves the simultaneous improvement of multiple parameters, including potency, selectivity, and ADMET properties, often facilitated by computational tools. oncodesign-services.com
The following table illustrates a hypothetical SAR exploration for a series of this compound derivatives, based on common modifications seen in related compound series.
| Compound | R1 (Benzyl Ring Substitution) | R2 (Amine Modification) | Hypothetical Activity (IC50, nM) |
| A | H | -NH2 | 500 |
| B | 4-Fluoro | -NH2 | 250 |
| C | H | -NH-SO2-CH3 | 100 |
| D | 4-Fluoro | -NH-SO2-CH3 | 50 |
Enantioselective Structure-Activity Relationships (e.g., Eutomer and Distomer Analysis for (R)-(−)-3 and (S)-(+)-3)
Since this compound is a chiral molecule, its enantiomers, (R)- and (S)-, are expected to exhibit different pharmacological activities. This phenomenon, known as enantioselectivity, is a fundamental concept in medicinal chemistry. The more active enantiomer is termed the eutomer , while the less active one is the distomer . The ratio of their activities is known as the eudismic ratio .
A thorough investigation of the enantioselective SAR is a critical step in the development of any chiral drug candidate. This involves the synthesis and biological evaluation of both the (R)- and (S)-enantiomers of the lead compound and its optimized derivatives. In many cases, the distomer may be inactive, have a different pharmacological profile, or even contribute to undesirable side effects. Therefore, the development of a single-enantiomer drug (the eutomer) is often preferred to a racemic mixture.
For derivatives of (1-Benzylpiperidin-3-YL)methanamine, it would be essential to determine which enantiomer is the eutomer for the desired biological target. For example, if a series of compounds based on this scaffold were to be developed as inhibitors of a specific enzyme, one would expect a significant difference in the inhibitory potency between the (R)- and (S)-enantiomers. This difference arises from the three-dimensional nature of the enzyme's binding site, which can preferentially accommodate one enantiomer over the other.
While specific eudismic ratio data for this compound derivatives is not publicly available, the principles of enantioselectivity would undoubtedly apply. The synthesis of enantiomerically pure starting materials, such as (R)-3-Amino-1-benzylpiperidine and its (S)-counterpart, is crucial for conducting such studies. sigmaaldrich.comnih.gov
Computational Chemistry Approaches in Ligand Design (e.g., Molecular Modeling for Binding Interactions)
Computational chemistry, particularly molecular modeling and docking, plays a pivotal role in modern drug discovery and is integral to the design of ligands based on the this compound scaffold. nih.govlongdom.org These techniques provide valuable insights into how a ligand might bind to its target protein, helping to rationalize observed SAR and guide the design of more potent and selective analogs. longdom.orgdovepress.com
The process typically involves the following steps:
Target-Based Virtual Screening: If the three-dimensional structure of the biological target is known (from X-ray crystallography or cryo-electron microscopy), molecular docking can be used to screen virtual libraries of compounds to identify those that are predicted to bind favorably to the target's active site.
Binding Mode Prediction: For a known active compound, molecular docking can predict its binding orientation and key interactions with the amino acid residues of the target protein. nih.gov For example, docking studies of benzylpiperidine-based cholinesterase inhibitors have shown that the benzyl ring often engages in π-π stacking interactions with aromatic residues in the active site, while the piperidine nitrogen can form cation-π interactions. nih.gov
Structure-Based Drug Design: The insights from molecular docking can be used to design new analogs with improved binding affinity. For instance, if a specific pocket in the binding site is unoccupied, a substituent can be added to the ligand to fill that pocket and form additional favorable interactions.
ADMET Prediction: Computational models can also be used to predict the ADMET properties of a compound, helping to identify potential liabilities early in the drug discovery process.
In the context of this compound, computational studies would be invaluable for:
Predicting the binding modes of the (R)- and (S)-enantiomers to understand the structural basis of enantioselectivity.
Guiding the selection of substituents on the benzyl ring and modifications to the methanamine group to optimize interactions with the target.
Designing linkers of appropriate length and rigidity to connect the scaffold to other pharmacophoric elements.
The following table presents hypothetical docking scores for a set of designed analogs, illustrating how computational chemistry can be used to prioritize compounds for synthesis.
| Compound | Modification | Predicted Binding Affinity (kcal/mol) |
| E | R-enantiomer, 4-chloro-benzyl | -9.5 |
| F | S-enantiomer, 4-chloro-benzyl | -7.2 |
| G | R-enantiomer, 3,4-dichloro-benzyl | -10.1 |
| H | R-enantiomer, 4-methoxy-benzyl | -8.8 |
Biological Activities and Pharmacological Profiling of R 1 Benzylpiperidin 3 Yl Methanamine and Its Conjugates
In Vitro Biochemical Characterization
The biochemical profile of (R)-(1-Benzylpiperidin-3-YL)methanamine derivatives has been explored through various in vitro assays, revealing a spectrum of activities against key biological targets.
Cholinesterase Enzyme Inhibition Kinetics (e.g., Human Butyrylcholinesterase, Human Acetylcholinesterase)
Derivatives of the this compound scaffold have been extensively studied as inhibitors of cholinesterases, enzymes critical in the progression of Alzheimer's disease. nih.govnih.gov The primary strategy involves using the N-benzylpiperidine moiety as a key structural element for designing new acetylcholinesterase (AChE) inhibitors. nih.gov
Research has led to the development of numerous hybrid molecules that demonstrate potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety yielded compounds with submicromolar IC₅₀ values for both enzymes. nih.govnih.gov Specifically, compound 15b showed an IC₅₀ of 0.39 µM against AChE, while compound 15j had an IC₅₀ of 0.16 µM against BChE. nih.govnih.gov Kinetic studies revealed that these compounds act as competitive inhibitors. nih.govnih.gov
In another study, hybrid molecules of (α)-lipoic acid and 4-amino-1-benzyl piperidines were synthesized. koreascience.kr One of these hybrids, compound 17 , was an effective inhibitor of both AChE (IC₅₀ = 1.75 µM) and BChE (IC₅₀ = 5.61 µM). koreascience.kr Kinetic analysis showed a mixed type of inhibition for AChE and a noncompetitive inhibition for BChE, with Ki values of 3.8 µM and 7.0 µM, respectively. koreascience.kr The well-known Alzheimer's drug, Donepezil, which contains a benzylpiperidine core, exhibits a mixed type of inhibition against AChE. nih.gov
The inhibitory potency is influenced by the nature and position of substituents on the benzyl (B1604629) ring. nih.govsemanticscholar.org Electron-withdrawing groups, such as chlorine, fluorine, or nitro groups, on the phenyl ring of benzylpiperazine derivatives have been shown to enhance inhibitory activity against AChE. semanticscholar.org
Table 1: Cholinesterase Inhibitory Activity of Selected this compound Conjugates
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Compound 15b | AChE | 0.39 | Competitive | nih.govnih.gov |
| Compound 15j | BChE | 0.16 | Competitive | nih.govnih.gov |
| Compound 17 (ALA hybrid) | AChE | 1.75 | Mixed | koreascience.kr |
| Compound 17 (ALA hybrid) | BChE | 5.61 | Noncompetitive | koreascience.kr |
| Compound 4a (isoindoline-1,3-dione derivative) | AChE | 0.91 | Not Specified | semanticscholar.org |
Modulation of Histone Lysine (B10760008) Demethylases (KDMs)
Histone methylation is a dynamic process regulated by histone methyltransferases and histone lysine demethylases (KDMs), which are crucial for gene transcription and cellular homeostasis. nih.govresearchgate.netnih.gov The KDM family of enzymes, such as Lysine-specific demethylase 5A (KDM5A), are recognized as important therapeutic targets in various diseases, including cancer, due to their role in cell proliferation, metastasis, and drug resistance. nih.gov KDM5A specifically removes methyl groups from histones H3K4me1/2/3. nih.gov
While the development of KDM inhibitors is an active area of research, with various screening methods used to identify novel compounds like ryuvidine (B1680355) nih.gov, there is limited specific information in the available scientific literature directly linking this compound or its direct conjugates to the modulation of histone lysine demethylases.
Inhibition of Amyloid-β Aggregation
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. rsc.orgnih.govscienceopen.com Consequently, inhibiting this process is a major therapeutic strategy. researchgate.netresearchgate.netresearchgate.net The benzylpiperidine scaffold has been utilized in the design of molecules aimed at preventing Aβ aggregation. nih.govnih.gov
Researchers have successfully designed piperidine (B6355638) derivatives with the dual function of inhibiting both AChE and Aβ aggregation. nih.gov This multi-target approach is considered highly valuable for treating the multifactorial nature of Alzheimer's disease. nih.gov For example, certain benzofuran (B130515) piperidine derivatives have been identified as potent Aβ antiaggregants. nih.gov Similarly, other piperine (B192125) derivatives were developed as potential inhibitors of Aβ42 aggregation, with some lead compounds reducing aggregation by 35-48% at a 10 µM concentration. uwaterloo.ca The mechanism often involves the inhibitor binding to Aβ peptides, disrupting the hydrogen bonds between them and destabilizing the growing aggregates. researchgate.net Both covalent and non-covalent interactions have been observed between inhibitors and Aβ. scienceopen.comnih.gov
Antioxidant Activity Assays (e.g., DPPH)
Oxidative stress is another key factor implicated in the pathology of neurodegenerative diseases. Several studies have investigated the antioxidant properties of conjugates derived from the benzylpiperidine structure. nih.govnih.gov A series of 1,3-dimethylbenzimidazolinone derivatives linked with a benzylpiperidine moiety were evaluated for their antioxidant activity using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, confirming their potential to counteract oxidative damage. nih.govnih.gov This neuroprotective effect was observed against H₂O₂-induced oxidative stress in PC12 cells. nih.govnih.gov Furthermore, hybrid molecules combining a quinolinecarboxamide with a benzylpiperidine moiety have been developed that exhibit high radical scavenging activities. nih.gov
Cellular Pharmacological Evaluation
The effects of this compound conjugates have also been assessed in cellular models to determine their potential toxicity and protective effects.
Assessment of Cytotoxicity Profiles (e.g., HepG2, SH-SY5Y cell lines)
Evaluating the cytotoxicity of new compounds is a critical step in drug development. Studies on benzylpiperidine derivatives have been conducted using various cell lines, including the human neuroblastoma SH-SY5Y line, which is a common model for neurotoxicity studies. nih.govnih.gov
For example, piperine derivatives designed as Aβ aggregation inhibitors were found to be non-toxic in mouse hippocampal HT22 cells, with cell viability remaining above 90% at a concentration of 25 µM. uwaterloo.ca In studies of related piperazine (B1678402) designer drugs, cytotoxicity was observed in differentiated SH-SY5Y cells after 24 hours of incubation, with effects including a decrease in glutathione (B108866) content and an increase in intracellular calcium levels. nih.gov The hepatotoxicity of certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinones was found to be lower than that of the established drug tacrine. nih.gov
Table 2: Cytotoxicity Data for Selected Benzylpiperidine-Related Compounds
| Compound Type | Cell Line | Observation | Reference |
|---|---|---|---|
| Piperine Derivatives | HT22 (mouse hippocampal) | >90% viability at 25 µM | uwaterloo.ca |
| Piperazine Designer Drugs | SH-SY5Y (human neuroblastoma) | Cytotoxicity observed, decreased glutathione | nih.gov |
| 1,3-dimethylbenzimidazolinones | Not Specified (Hepatic) | Lower hepatotoxicity than tacrine | nih.gov |
Neuroprotective Effects Against Induced Cellular Stress (e.g., Aβ1-42, H2O2-induced damage)
Research into the neuroprotective effects of specific conjugates of this compound against amyloid-beta (Aβ1-42) and hydrogen peroxide (H2O2)-induced cellular damage is not detailed in the available literature. However, the piperidine core is a common feature in many compounds investigated for their neuroprotective potential. For instance, various piperidine derivatives have been explored for their ability to mitigate oxidative stress and protein aggregation, which are key pathological features of neurodegenerative diseases.
In Vivo Pharmacodynamic and Pharmacokinetic Studies
Specific in vivo pharmacodynamic and pharmacokinetic data for this compound is not readily found. The following sections discuss general principles and findings for related piperidine-containing molecules.
Evaluation of Cognitive and Behavioral Effects (e.g., Fear-Motivated Contextual Learning)
There is no specific information available regarding the evaluation of cognitive and behavioral effects of this compound in models of fear-motivated contextual learning. However, related piperidine structures have been assessed for their impact on cognition. For example, certain piperidine derivatives acting as muscarinic receptor antagonists have been investigated for their potential to modulate cognitive processes.
Brain-Plasma Distribution and Implications for Central Nervous System Penetration
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating central nervous system (CNS) disorders. The BBB is a highly selective barrier that primarily allows the passage of small, lipophilic molecules. The distribution of a drug to the brain is a complex process influenced by its affinity for plasma proteins and its ability to traverse the BBB. Only the unbound fraction of a drug in plasma is generally available to cross into the brain. nih.gov
The brain-to-plasma ratio is a key parameter in assessing CNS penetration. A higher ratio typically indicates better penetration. The physicochemical properties of this compound, such as its lipophilicity and molecular weight, would be critical determinants of its ability to enter the CNS. While specific data for this compound is unavailable, the piperidine moiety is often incorporated into CNS-active drugs due to its favorable properties for BBB penetration.
Receptor Binding Studies (e.g., Muscarinic Receptor Antagonism for related scaffolds)
Specific receptor binding data for this compound is not published. However, the piperidine scaffold is a well-established pharmacophore in the design of ligands for various receptors in the CNS. Notably, piperidine derivatives have been extensively studied as muscarinic receptor antagonists. nih.gov Some of these derivatives have shown high selectivity for specific muscarinic receptor subtypes, such as the M2 receptor. nih.gov
In addition to muscarinic receptors, piperidine-containing compounds have been identified as potent antagonists for other receptors, including histamine (B1213489) H3 and sigma-1 receptors. nih.gov The substitution pattern on the piperidine ring plays a crucial role in determining the receptor binding affinity and selectivity. For instance, the replacement of a piperazine ring with a piperidine ring has been shown to significantly impact the affinity for sigma-1 receptors in certain chemical series. nih.gov
Analytical and Characterization Methodologies for R 1 Benzylpiperidin 3 Yl Methanamine Research
Enantiomeric Purity Determination via Chiral High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric purity is critical, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. unife.it High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable technique for separating and quantifying enantiomers.
Detailed Research Findings: The separation of chiral amines structurally related to (R)-(1-Benzylpiperidin-3-YL)methanamine is effectively achieved using polysaccharide-based CSPs. mdpi.com Columns such as those from the Chiralcel and Lux series, which are derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, have demonstrated broad applicability in resolving a wide range of racemic compounds. nih.govwindows.net For instance, Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and OJ-H columns have been successfully used for the enantiomeric separation of 1-benzyl-N-methyltetrahydroisoquinolines. nih.gov Similarly, a Chiralpak IG-3 column was effective in separating the enantiomers of mefloquine (B1676156). rjptonline.org
The choice of mobile phase is crucial and can be operated in normal-phase, reversed-phase, or polar-organic modes to optimize separation. windows.net For example, a mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (30:70, v/v) was used for the separation of mefloquine enantiomers. rjptonline.org In other cases, mobile phases containing hexane (B92381) and an alcohol modifier like ethanol (B145695) are employed. mdpi.com
Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. rjptonline.org For enhanced specificity and confirmation of enantiomeric purity, a circular dichroism (CD) detector can be coupled with the HPLC system. nih.gov This HPLC-UV-CD approach allows for the accurate determination of the enantiomeric composition even with achiral chromatography methods, providing an alternative to developing new chiral-specific methods. nih.gov Method validation for chiral HPLC is conducted according to established guidelines, assessing parameters like linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). rjptonline.orgnih.gov
Table 1: Example Chiral HPLC Parameters for Separation of Chiral Amines This table is a composite example based on methodologies for structurally related compounds.
| Parameter | Example Condition | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | nih.gov |
| Mobile Phase | n-Hexane/Ethanol/Trifluoroacetic Acid | mdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | rjptonline.org |
| Column Temperature | 25°C | rjptonline.org |
| Detection | UV at 226 nm or Circular Dichroism (CD) | nih.govnih.gov |
| Validation - Linearity Range | 1-100 µg/mL | rjptonline.org |
| Validation - Accuracy (% Recovery) | 99-101% | rjptonline.orgnih.gov |
Advanced Spectroscopic and Spectrometric Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Following synthesis and purification, the unambiguous confirmation of the chemical structure of this compound is essential. This is achieved through a combination of advanced spectroscopic and spectrometric methods.
Detailed Research Findings: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. One-dimensional (1D) NMR techniques, including ¹H NMR and ¹³C NMR, provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. nih.govresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and between protons and carbons, confirming the assembly of the piperidine (B6355638), benzyl (B1604629), and aminomethyl fragments. researchgate.net
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy. nih.gov Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), involves fragmenting the parent ion to produce a characteristic pattern of daughter ions. nih.gov This fragmentation pattern serves as a fingerprint for the molecule, allowing for definitive structural confirmation. Predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺, [M+Na]⁺) can also be calculated and compared with experimental data to increase confidence in the identification. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound Data sourced from computational predictions.
| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| [M+H]⁺ | 205.16992 | 148.3 | uni.lu |
| [M+Na]⁺ | 227.15186 | 152.4 | uni.lu |
| [M-H]⁻ | 203.15536 | 152.0 | uni.lu |
| [M+K]⁺ | 243.12580 | 148.7 | uni.lu |
Table 3: Spectroscopic and Spectrometric Techniques for Structural Confirmation
| Technique | Purpose | Reference |
|---|---|---|
| ¹H and ¹³C NMR | Provides information on the chemical structure and electronic environment of atoms. | nih.gov |
| 2D NMR (COSY, HSQC) | Establishes atom connectivity and confirms the molecular framework. | researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Determines accurate mass and elemental composition. | nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Provides a characteristic fragmentation pattern for definitive identification. | nih.gov |
Method Development for Quantitative Analysis in Biological Matrices
To study the pharmacokinetics or metabolism of this compound, a robust and validated bioanalytical method is required for its accurate quantification in complex biological matrices like plasma or urine.
Detailed Research Findings: The development of a quantitative bioanalytical method, typically using LC-MS/MS, involves several key stages. researchgate.net The first is sample preparation, which aims to extract the analyte from the biological matrix and remove interfering substances like proteins and lipids. Protein precipitation is a common and straightforward technique where a solvent like methanol or acetonitrile (B52724) is added to the sample to precipitate proteins, which are then removed by centrifugation.
The next stage is the development of chromatographic conditions to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components. A reverse-phase C18 column is often used with a mobile phase gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). researchgate.net
The method must be rigorously validated according to regulatory guidelines (e.g., US-FDA) to ensure its reliability. researchgate.net Validation parameters include selectivity, linearity, accuracy, precision (both intra-day and inter-day), recovery, and stability under various conditions (e.g., bench-top, freeze-thaw cycles). For example, a validated method for a different compound in human plasma demonstrated linearity over a specific concentration range with a high regression coefficient (r² > 0.98), mean percent recovery between 101.54% and 109.15%, and acceptable precision (RSD < 2%). Such a validated method can then be confidently applied to pharmacokinetic studies. researchgate.net
Table 4: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria This table presents a general framework based on standard industry practices.
| Validation Parameter | Description | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. | |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 | researchgate.net |
| Accuracy | The closeness of test results to the true value. | Mean value within ±15% of the nominal value (±20% at LLOQ). | |
| Precision | The closeness of agreement among a series of measurements from the same sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). | |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. | Concentration within ±15% of the initial concentration. |
Therapeutic Applications and Future Research Directions of R 1 Benzylpiperidin 3 Yl Methanamine Derivatives
Role as Key Intermediates in the Synthesis of Active Pharmaceutical Ingredients (e.g., Tofacitinib Precursors)
The chiral piperidine (B6355638) moiety is a crucial component of numerous active pharmaceutical ingredients (APIs). Specifically, derivatives of (R)-(1-benzylpiperidin-3-yl)methanamine are vital intermediates in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. nih.govnih.gov The synthesis of Tofacitinib requires a specific stereochemistry—(3R,4R)—on the piperidine ring, making the efficient preparation of correctly configured intermediates a primary focus of process chemistry. nih.gov
Several synthetic strategies have been developed to produce these key precursors. One common approach involves the reductive amination of a piperidone analog to introduce the amine functionality. nih.gov For instance, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine serves as a pivotal precursor. nih.gov An improved and efficient process for preparing this intermediate as a tartrate salt has been developed to enhance yield and purity, which are critical factors in large-scale pharmaceutical manufacturing. nih.gov
Table 1: Key Intermediates in Tofacitinib Synthesis
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine | Key chiral intermediate that forms the piperidine core of Tofacitinib. | nih.gov |
| cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine bis-hydrochloride | A racemic intermediate that undergoes resolution to yield the desired enantiomer. | wikipedia.org |
| N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | The direct precursor to Tofacitinib before debenzylation and final acylation. | nih.gov |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | A starting material that provides the pyrimidine (B1678525) core of the drug. | wikipedia.org |
Development of Multi-Target Directed Ligands for Neurodegenerative Diseases (e.g., Alzheimer's Disease)
The complex pathology of neurodegenerative disorders, particularly Alzheimer's disease (AD), has spurred the development of multi-target-directed ligands (MTDLs). rsc.orgmdpi.com The N-benzylpiperidine scaffold is a prominent feature in the design of such agents due to its ability to interact with key enzymes implicated in AD, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). wikipedia.org
Researchers have designed and synthesized series of N-benzylpiperidine analogs that act as multifunctional inhibitors. rsc.org These compounds aim to simultaneously modulate different aspects of the disease cascade. For example, certain derivatives have been developed to inhibit both AChE and β-secretase-1 (BACE-1), an enzyme involved in the production of amyloid-β (Aβ) plaques. rsc.org In one study, compounds 40 and 41 demonstrated a balanced inhibition of both AChE and BACE-1, showed high permeability in a blood-brain barrier model, and inhibited Aβ aggregation. rsc.org
Furthermore, the benzylpiperidine motif has been incorporated into hybrid molecules designed to target both cholinesterases and the serotonin (B10506) transporter (SERT), addressing both cognitive and neuropsychiatric symptoms like depression, which are common in AD patients. nih.gov Other strategies have involved fusing the benzylpiperidine fragment with other pharmacophores to create dual inhibitors of AChE and histone deacetylases (HDACs), which are also implicated in the epigenetic basis of neurodegeneration. wikipedia.org
Table 2: Selected Multi-Target Benzylpiperidine Derivatives for Alzheimer's Disease
| Compound | Target(s) | Key Findings | Reference |
|---|---|---|---|
| Compound 41 | AChE, BACE-1, Aβ aggregation | Showed balanced inhibition of AChE and BACE-1, inhibited Aβ aggregation, and improved cognitive impairment in animal models. | rsc.org |
| Compound 21 | BuChE, SERT | Exhibited good and selective activity against BuChE and SERT, presenting a novel polypharmacological profile. | nih.gov |
| Compound d5 | HDAC, AChE | Displayed potent dual inhibition of HDAC and AChE, along with antioxidant and anti-Aβ aggregation properties. | wikipedia.org |
| Compound 4a | AChE, BuChE | Acted as a potent dual inhibitor of both cholinesterases, corroborating in silico predictions. | wikipedia.org |
Exploration in Oncological Research (e.g., KDM Modulation)
The benzylpiperidine scaffold is also being actively investigated in the field of oncology. While the prompt specifically mentions lysine (B10760008) demethylase (KDM) modulation, a direct link between this compound derivatives and KDM inhibition is not extensively documented in the available scientific literature. Histone lysine demethylases are indeed significant targets in cancer therapy, with numerous inhibitors being developed for various malignancies. nih.gov However, current research on the oncological applications of benzylpiperidine derivatives points more strongly toward other targets.
A notable area of research is the development of N-benzylpiperidinol derivatives as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7). nih.gov USP7 is a deubiquitinase that plays a crucial role in stabilizing oncoproteins, making it an attractive target for cancer treatment, particularly for hematologic malignancies and prostate cancer. nih.govnih.gov In one study, a series of N-benzyl piperidinol derivatives were synthesized, leading to the discovery of compound L55 , a potent and highly selective USP7 inhibitor. nih.gov This compound demonstrated strong antitumor activity in prostate cancer (LNCaP) and leukemia (RS4;11) cell lines. nih.gov
Another avenue of exploration for benzylpiperidine derivatives in oncology is the inhibition of monoacylglycerol lipase (B570770) (MAGL). MAGL is overexpressed in several aggressive cancers, including pancreatic cancer, where it contributes to tumor growth. rsc.org A new class of benzylpiperidine-based MAGL inhibitors has been identified, with compound 13 showing potent, reversible, and selective inhibition of MAGL. This compound exhibited antiproliferative activity and induced apoptosis in primary pancreatic cancer cell cultures. rsc.org
Table 3: Benzylpiperidine Derivatives in Oncological Research
| Compound/Derivative Class | Target | Cancer Type | Key Findings | Reference |
|---|---|---|---|---|
| Compound L55 | USP7 | Prostate Cancer, Leukemia | Potent and selective USP7 inhibitor with strong antitumor activity (IC50 = 29.6 nM in LNCaP cells). | nih.gov |
| Compound J21 | USP7 | Hematologic Malignancies | Potent USP7 inhibitor (IC50 = 41.35 nM) with improved metabolic stability. | nih.gov |
| Compound 13 | MAGL | Pancreatic Cancer | Potent, reversible, and selective MAGL inhibitor that reduces cell migration and shows synergy with gemcitabine. | rsc.org |
Emerging Therapeutic Potentials and Unexplored Biological Targets
The structural versatility of the this compound framework makes it a promising scaffold for exploring a wide range of biological targets beyond its more established roles. nih.gov The N-benzylpiperidine motif is a key component in drugs targeting the central nervous system, and its derivatives are being investigated for novel applications. wikipedia.org
Emerging research areas include:
Monoamine Transporter Inhibition: Derivatives of benzylpiperidine act as monoamine releasing agents and reuptake inhibitors. wikipedia.org For example, 4-benzylpiperidine (B145979) is a potent releaser of norepinephrine (B1679862) and dopamine (B1211576). mdpi.com The parent compound, 2-benzylpiperidine, also shows affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), although with lower potency compared to drugs like methylphenidate. wikipedia.org This suggests that modifications of the benzylpiperidine core could lead to new stimulants or treatments for disorders related to monoamine imbalance.
HDAC Inhibition: As mentioned in the context of Alzheimer's disease, benzylpiperidine derivatives are being developed as histone deacetylase (HDAC) inhibitors. wikipedia.org Given that HDAC inhibitors are an established class of anticancer agents, there is potential for these compounds to be explored in oncology as well.
Monoacylglycerol Lipase (MAGL) Inhibition: Beyond cancer, MAGL inhibitors are being investigated for their therapeutic potential in treating neurodegenerative diseases, inflammation, and pain due to their role in the endocannabinoid system. rsc.orgnih.gov The development of reversible and selective benzylpiperidine-based MAGL inhibitors opens up new avenues for treating these conditions. nih.gov
Sigma Receptor Modulation: Sigma receptors are implicated in various neurological disorders, including neuropathic pain and Alzheimer's disease. Benzylpiperidine derivatives have been identified as having a high affinity for sigma-1 receptors, suggesting their potential as novel therapeutic agents for these conditions.
The continued exploration of the chemical space around the this compound core is likely to uncover further biological activities and lead to the development of new therapeutic agents for a diverse range of diseases.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (R)-(1-Benzylpiperidin-3-yl)methanamine, and how is enantiomeric purity ensured?
- Methodological Answer : The compound is synthesized via a multi-step process involving N-acylation, quaternization, partial reduction, hydrolysis, and reductive amination. A key step is the resolution of racemic intermediates using ditoluoyl (L)-tartaric acid to isolate the (R)-enantiomer . For example, reductive amination of 1-benzyl-4-methylpiperidin-3-one with methanolic methylamine in the presence of titanium(IV) isopropoxide yields the amine intermediate, followed by chiral resolution .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H NMR : Peaks at δ 1.69–1.96 ppm (piperidine protons), 3.56 ppm (NCH2Ph), and 7.81–7.90 ppm (benzyl aromatic protons) confirm structural features .
- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 205 (M+1)+ verifies the molecular weight .
- Chiral HPLC : Used to validate enantiomeric purity post-resolution .
Q. What are the primary research applications of this compound in drug development?
- Methodological Answer : It serves as a critical intermediate in synthesizing bioactive molecules, such as Tofacitinib citrate (a JAK inhibitor) and donepezil analogs for Alzheimer’s disease. In Alzheimer’s research, it is functionalized with hydroxybenzimidazole moieties to enhance acetylcholinesterase inhibition .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) studies predict thermodynamic parameters (e.g., ΔS, ΔH) for reaction steps like imine formation. For instance, Gaussian 98 simulations calculate specific heat capacities (CV) of reactants and products, enabling temperature optimization (e.g., 25–60°C) to minimize entropy loss .
Q. What strategies address contradictions in spectroscopic or crystallographic data during structural validation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/X-ray data with computational predictions (e.g., ORTEP-3 for crystallographic visualization) .
- Iterative Refinement : Use SHELXL for small-molecule refinement to resolve discrepancies in bond lengths or angles .
- Error Analysis : Apply statistical methods (e.g., R-factor analysis) to assess data reliability .
Q. How is enantiomeric purity maintained in large-scale synthesis, and what are the pitfalls in chiral resolution?
- Methodological Answer :
- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives. For example, (R)-enantiomer isolation achieves >99% ee via recrystallization in ethanol/water .
- Pitfalls :
- Solvent Choice : Polar solvents (e.g., methanol) may reduce selectivity due to competing solvation effects.
- Kinetic vs. Thermodynamic Control : Rapid crystallization risks trapping impurities; slow cooling improves purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
